molecular formula C22H14IN3O2 B2679180 [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate CAS No. 477862-87-6

[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate

Cat. No.: B2679180
CAS No.: 477862-87-6
M. Wt: 479.277
InChI Key: GUMKEPMFTBCPOD-UHFFFAOYSA-N
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Description

[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate: is a complex organic compound that features a pyridine and pyrimidine moiety linked to a phenyl group, which is further connected to an iodobenzoate group

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure and potential harm .

Future Directions

The study and development of new compounds is a key part of advancing fields like medicinal chemistry and materials science. This compound, with its combination of pyridine, pyrimidine, and iodobenzoate groups, could potentially have interesting properties that make it worth studying further .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate typically involves multi-step organic reactions. One common method includes the coupling of 4-iodobenzoic acid with 4-(4-pyridin-2-ylpyrimidin-2-yl)phenol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

    Substitution: The iodobenzoate group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the iodine atom.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted benzoates .

Mechanism of Action

The mechanism of action of [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyridine and pyrimidine moieties can bind to active sites, inhibiting or modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-bromobenzoate
  • [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-chlorobenzoate
  • [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-fluorobenzoate

Uniqueness: The uniqueness of [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate lies in its iodobenzoate group, which provides distinct reactivity compared to its bromine, chlorine, or fluorine counterparts. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens might not be as effective .

Properties

IUPAC Name

[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14IN3O2/c23-17-8-4-16(5-9-17)22(27)28-18-10-6-15(7-11-18)21-25-14-12-20(26-21)19-3-1-2-13-24-19/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMKEPMFTBCPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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